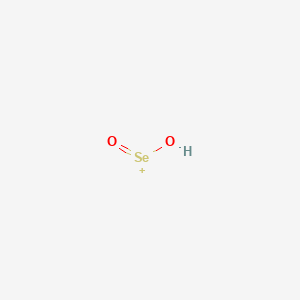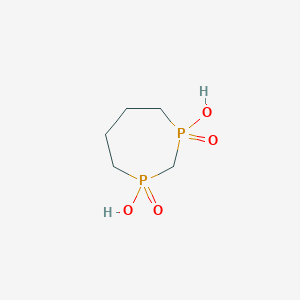
1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione is a unique organophosphorus compound characterized by its two phosphorus atoms each bonded to three oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione typically involves the reaction of phosphorus trichloride with a diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphorus trichloride. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of catalysts or specific reagents to facilitate the replacement of hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives.
Scientific Research Applications
1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may influence its biological activity. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A versatile building block used in numerous applications ranging from biosensing to electronics.
Isoindole-1,3-dione: Known for its biological and pharmaceutical applications.
Uniqueness
1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione is unique due to its specific structure involving two phosphorus atoms bonded to three oxygen atoms each. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Properties
CAS No. |
65617-68-7 |
|---|---|
Molecular Formula |
C5H12O4P2 |
Molecular Weight |
198.09 g/mol |
IUPAC Name |
1,3-dihydroxy-1λ5,3λ5-diphosphepane 1,3-dioxide |
InChI |
InChI=1S/C5H12O4P2/c6-10(7)3-1-2-4-11(8,9)5-10/h1-5H2,(H,6,7)(H,8,9) |
InChI Key |
CEYHZOSOKCITQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCP(=O)(CP(=O)(C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


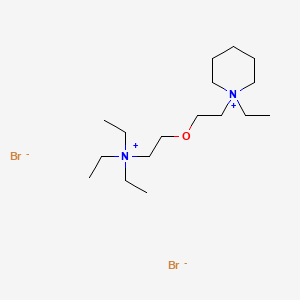


![5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride](/img/structure/B14489439.png)
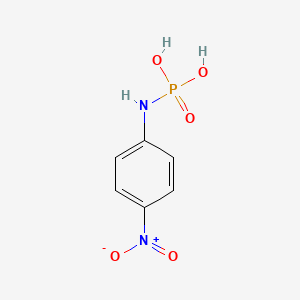
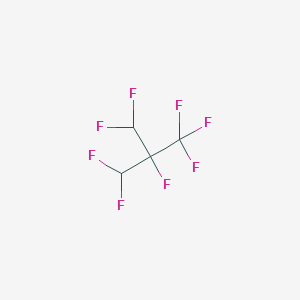
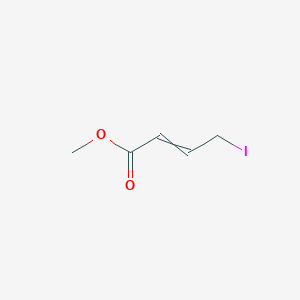
![9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14489465.png)
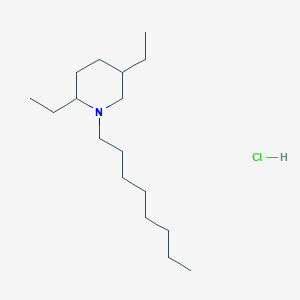



![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)
